molecular formula C14H25NO5S B13163296 tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate

tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate

Cat. No.: B13163296
M. Wt: 319.42 g/mol
InChI Key: KAUYPYZGPXZYMC-UHFFFAOYSA-N
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Description

This compound belongs to the class of spirocyclic carbamates, characterized by a unique spiro[4.5]decan core. Its structure includes a 1-oxa-8λ⁶-thiaspiro system, where the sulfur atom is in a sulfone (8,8-dioxo) configuration. The tert-butyl N-methylcarbamate moiety is attached to the spiro framework at position 3. The sulfone group enhances polarity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H25NO5S

Molecular Weight

319.42 g/mol

IUPAC Name

tert-butyl N-(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C14H25NO5S/c1-13(2,3)20-12(16)15(4)11-9-14(19-10-11)5-7-21(17,18)8-6-14/h11H,5-10H2,1-4H3

InChI Key

KAUYPYZGPXZYMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCS(=O)(=O)CC2)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction typically occurs in toluene under reflux conditions for about 2 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets in unique ways.

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could have multiple modes of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Notable Properties
tert-butyl N-(8,8-dioxo-1-oxa-8λ⁶-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate C₁₃H₂₃NO₅S* ~313.4* 1-oxa-8λ⁶-thiaspiro core with sulfone (8,8-dioxo); N-methylcarbamate Not provided High polarity due to sulfone; potential metabolic stability
tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate C₈H₁₅NO₂ 157.21 8-oxa-1-azaspiro core; no sulfur or sulfone groups Not provided Lower molecular weight; basic nitrogen at position 1
tert-butyl N-{7-oxa-1-azaspiro[4.5]decan-3-yl}carbamate C₁₂H₂₂N₂O₃ ~242.3* 7-oxa-1-azaspiro core; oxygen shifted to position 7 Not provided Altered ring strain and hydrogen-bonding potential
tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate hydrochloride C₁₃H₂₅ClN₂O₃ 292.81 Hydrochloride salt of 8-oxa-1-azaspiro derivative 2219371-52-3 Enhanced water solubility due to ionic form
tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride C₁₃H₂₅ClN₂O₃ 292.8 Nitrogen at position 2 instead of 1; hydrochloride salt 2155852-24-5 Altered basicity and target interactions
tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate C₁₃H₂₄N₂O₃ 256.35 1-oxa-8-azaspiro core; nitrogen at position 8 1377187-33-1 97% purity; used in synthetic intermediates

Key Observations:

Heteroatom Configuration :

  • The target compound’s sulfone group distinguishes it from oxygen/nitrogen analogs, increasing polarity and oxidation state .
  • Compounds with nitrogen at position 1 (e.g., CAS 2219371-52-3) exhibit basicity, whereas the target’s N-methylcarbamate reduces nucleophilicity .

Physicochemical Properties: Hydrochloride salts (e.g., CAS 2219371-52-3) show higher aqueous solubility than neutral carbamates . The sulfone group in the target compound likely improves stability against enzymatic degradation compared to non-sulfonated analogs .

Synthetic Accessibility: The tert-butyl carbamate group is a common protecting group in peptide synthesis, suggesting shared synthetic routes for these compounds .

Biological Relevance :

  • Sulfone-containing spirocycles are often explored for protease inhibition or kinase modulation due to their electron-withdrawing effects .
  • Nitrogen positioning (e.g., 1-aza vs. 2-aza) influences binding affinity in receptor-ligand interactions .

Biological Activity

Tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H25NO5S
  • Molecular Weight : 319.41 g/mol
  • CAS Number : 2060036-67-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted that certain carboxamide derivatives showed effective antibacterial activity against various strains of bacteria with median effective concentration (EC50) values significantly lower than conventional antibiotics .

CompoundTarget OrganismEC50 (μg/ml)
Compound AXanthomonas axonopodis22
Compound BXanthomonas oryzae15

This suggests that similar structural motifs in the thiaspiro framework may confer enhanced antibacterial properties.

Antifungal Activity

The compound's antifungal potential has also been assessed, revealing lower inhibitory effects compared to standard antifungal agents like carbendazim against fungi such as Mucor species and Trichoderma atroviride . The activity was evaluated using the mycelial growth rate method, indicating that while the compound shows some antifungal properties, it may not be as potent as other established treatments.

The biological activity of this compound is hypothesized to involve disruption of cellular processes in target organisms. The presence of the thiaspiro moiety may enhance membrane permeability or interfere with metabolic pathways critical for microbial survival.

Case Studies

  • Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial efficacy against pathogenic bacteria and fungi. The results indicated that modifications in the carbamate group significantly influenced biological activity, with some derivatives outperforming traditional antibiotics in specific assays .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics but requires further investigation into its metabolic pathway and potential toxicity profiles in mammalian systems .

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